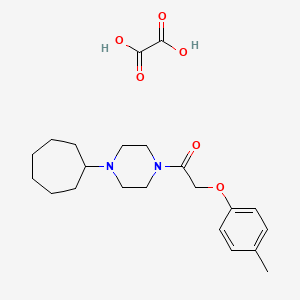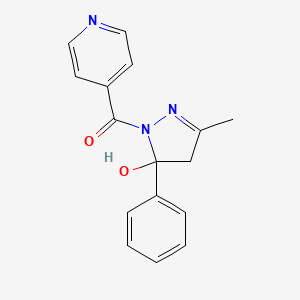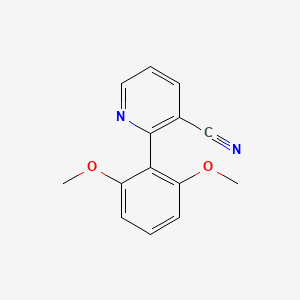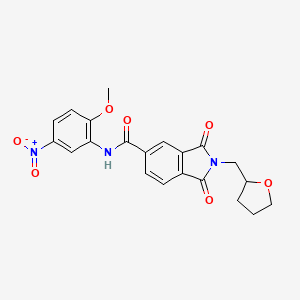
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cycloheptyl group and an ethanone moiety linked to a methylphenoxy group. The presence of oxalic acid further adds to its chemical complexity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: Starting with a suitable cycloheptyl amine, the piperazine ring is formed through a cyclization reaction.
Attachment of the ethanone moiety: The ethanone group is introduced via a nucleophilic substitution reaction, often using a halogenated ethanone derivative.
Introduction of the methylphenoxy group: This step involves the reaction of the intermediate compound with a methylphenol derivative under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methylphenoxy group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted piperazine or phenoxy derivatives.
Aplicaciones Científicas De Investigación
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methylphenoxy group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurological signaling.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-chlorophenoxy)ethanone: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-fluorophenoxy)ethanone: Contains a fluorophenoxy group, which may alter its chemical and biological properties.
Uniqueness
1-(4-Cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone is unique due to the presence of the methylphenoxy group, which can influence its reactivity and interaction with biological targets
Propiedades
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2.C2H2O4/c1-17-8-10-19(11-9-17)24-16-20(23)22-14-12-21(13-15-22)18-6-4-2-3-5-7-18;3-1(4)2(5)6/h8-11,18H,2-7,12-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRGNEDJZBOZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5048193.png)
methanone](/img/structure/B5048196.png)
![N-cyclopentyl-3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B5048205.png)

![(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5048223.png)
![3-(1H-pyrazol-4-yl)-1-[4-(4-thiophen-3-yltriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B5048238.png)

![2-[benzyl(methylsulfonyl)amino]-N-(bicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B5048252.png)
![4-(4-chloro-2-nitrophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5048260.png)
![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5048266.png)
methyl]-2-naphthyl acetate](/img/structure/B5048286.png)
![N-(3-chloro-4-methylphenyl)-2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5048289.png)

